(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-23-11-2-3-12-14(10-11)25-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)24-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMBFBHJVFHIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core thiophene and benzo[d]thiazole derivatives. These intermediates are then coupled using appropriate reagents under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: : Reducing the methoxy group to a hydroxyl group.
Substitution: : Replacing the chlorine atom on the thiophene ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of 5-chlorothiophene-2-sulfoxide or 5-chlorothiophene-2-sulfone.
Reduction: : Production of 5-chlorothiophene-2-ol.
Substitution: : Generation of various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The structural features of (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suggest significant potential in drug development. The compound integrates thiophene and benzothiazole moieties, which are known for their pharmacological properties.
Key Properties:
- Molecular Formula : C20H16ClN3O2S2
- Molecular Weight : 429.94 g/mol
Anticancer Activity
Numerous studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of benzothiazole and thiophene have shown potent cytotoxicity against various cancer cell lines.
Case Study:
A derivative with a similar structure demonstrated an IC50 value of as low as 0.004 μM against T-cell proliferation, indicating strong potential for anticancer applications.
Antimicrobial Properties
Research has highlighted the antimicrobial activity of compounds containing thiazole and thiophene groups. These compounds have been tested against a variety of pathogens, showing promising results.
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated efficacy in inhibiting fungal growth.
Anti-inflammatory Effects
The incorporation of specific structural elements in this compound has been linked to anti-inflammatory activity. Compounds with similar characteristics have been shown to modulate inflammatory pathways effectively.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 |
|---|---|---|---|
| Frentizole | UBT derivative | Antirheumatic | 0.004 μM |
| Similar Compound A | Benzothiazole + Thiophene | Anticancer | 0.004 μM |
| Other Derivative | Thiophene + Benzothiazole | Antimicrobial | Varies |
Neuroprotective Effects
Some derivatives have been evaluated for their neuroprotective properties in models of ischemia/reperfusion injury, showing significant attenuation of neuronal damage, suggesting potential applications in treating neurodegenerative diseases .
Antioxidant Activity
Selected compounds from this class have also been investigated for their ability to scavenge reactive oxygen species (ROS), demonstrating promising antioxidant properties that could be beneficial in various therapeutic contexts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of thiophene, benzothiazole, and piperazine. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Role of Piperazine :
- The piperazine ring in the target compound distinguishes it from simpler benzothiazole derivatives (e.g., ). Piperazine enhances solubility and enables interactions with G-protein-coupled receptors (GPCRs), as seen in analogs like compound 21 .
- Contrastingly, pyrazoline-containing analogs (e.g., ) exhibit rigidity, favoring enzyme inhibition over receptor modulation.
6-Methoxybenzo[d]thiazole may synergize with piperazine for multitarget activity, whereas standalone benzothiazoles (e.g., ) prioritize cytotoxic effects .
Synthetic Challenges :
- Coupling thiophene or benzothiazole carboxylic acids with piperazine requires precise conditions (e.g., triethylamine in 1,4-dioxane ).
- Trifluoromethylphenyl analogs () demand specialized reagents (e.g., elemental sulfur for thiophene synthesis), unlike the target compound’s methoxybenzothiazole, which simplifies purification .
Biological Activity
Introduction
The compound (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, a piperazine moiety, and a methanone functional group, which suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and providing insights into its pharmacological potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 393.9 g/mol. Its structure includes:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
- Methanone functional group : Contributing to its reactivity and interaction with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.9 g/mol |
| Key Functional Groups | Thiophene, Piperazine, Methanone |
| Heteroatoms | Cl (Chlorine), S (Sulfur), N (Nitrogen), O (Oxygen) |
Biological Activity
Antimicrobial Activity
Research indicates that compounds structurally similar to This compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of thiazole and piperazine have shown moderate to good antimicrobial effects against Gram-positive and Gram-negative bacteria .
In a study analyzing similar compounds, it was found that:
- Most derivatives exhibited moderate to excellent antimicrobial activities.
- The presence of specific substituents significantly influenced the antibacterial efficacy.
Antipsychotic Activity
This compound has also demonstrated significant atypical antipsychotic activity in behavioral models. In particular, it has been shown to affect dopaminergic pathways, which are crucial in the treatment of psychotic disorders. The mechanism likely involves the inhibition of dopamine receptors, leading to reduced symptoms associated with schizophrenia and other related disorders.
The mechanism of action for This compound primarily involves its interaction with specific biological targets such as enzymes or receptors. For example:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to an enzyme's active site, blocking its catalytic activity.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways involved in various physiological processes.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Moderate to good activity against various strains |
| Antipsychotic | Significant activity in behavioral models |
| Mechanism | Enzyme inhibition and receptor modulation |
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds similar to This compound :
- Antimicrobial Screening : A study screened various derivatives for antimicrobial properties using Bacillus subtilis and Escherichia coli as model organisms. Results indicated that certain modifications led to enhanced activity against these pathogens .
- Behavioral Models for Antipsychotic Effects : In behavioral assays involving apomorphine-induced hyperactivity in rodents, the compound exhibited dose-dependent reductions in locomotion, indicating potential antipsychotic effects.
- QSAR Studies : Quantitative structure–activity relationship (QSAR) models have been employed to predict the efficacy of structural modifications on biological activity, guiding future synthesis efforts aimed at optimizing therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
